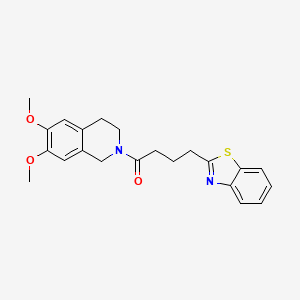![molecular formula C19H25NO5 B11133675 N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]norleucine](/img/structure/B11133675.png)
N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]amino}hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core structure, which is a fused benzene and α-pyrone ring system, along with a hexanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]amino}hexanoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the Knoevenagel condensation reaction, where 7-hydroxy-4-methylcoumarin is reacted with an aldehyde in the presence of a base such as piperidine . The resulting intermediate is then subjected to further functionalization to introduce the propyl group and the hexanoic acid side chain.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green solvents and catalysts to minimize environmental impact . The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo derivatives, while nucleophilic substitution can introduce various alkyl or aryl groups at the amino position .
Scientific Research Applications
2-{[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]amino}hexanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase and cholinesterase, leading to various biological effects . It may also interact with cellular receptors and signaling pathways to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: A simpler coumarin derivative with similar biological activities.
Warfarin: A well-known anticoagulant that also contains a coumarin core structure.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Uniqueness
2-{[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]amino}hexanoic acid is unique due to its specific structural features, such as the propyl group and hexanoic acid side chain, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H25NO5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(7-hydroxy-2-oxo-4-propylchromen-8-yl)methylamino]hexanoic acid |
InChI |
InChI=1S/C19H25NO5/c1-3-5-7-15(19(23)24)20-11-14-16(21)9-8-13-12(6-4-2)10-17(22)25-18(13)14/h8-10,15,20-21H,3-7,11H2,1-2H3,(H,23,24) |
InChI Key |
SWCREEAZBGSOCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11133598.png)
![7-Chloro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133606.png)
![1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133607.png)
![benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11133623.png)
![1-(4-Fluorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133629.png)
![2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11133633.png)
![7-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11133650.png)
![1,3-dimethyl-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11133653.png)
![2-ethoxy-4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11133655.png)
![N-(4-bromophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11133658.png)

![{1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11133679.png)
![N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine](/img/structure/B11133682.png)
![N-(3,4-dimethylphenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11133685.png)
